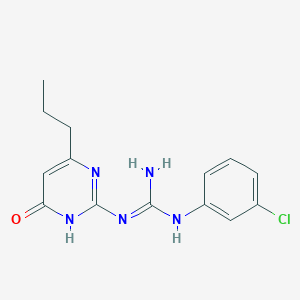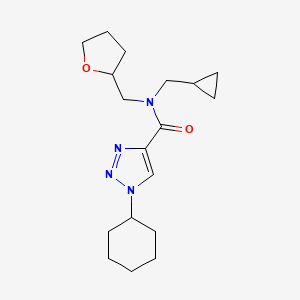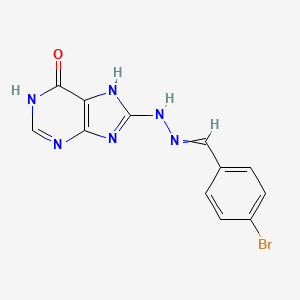![molecular formula C15H14N4O3 B6086964 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, also known as H2L, is a metal chelator that has attracted significant attention in recent years due to its potential applications in various fields of science. This molecule has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
作用机制
The mechanism of action of 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide is based on its ability to chelate metal ions, particularly iron and copper ions. This compound binds to these metal ions and forms stable complexes, which can inhibit the activity of metal-dependent enzymes and disrupt cellular processes. This compound can also scavenge free radicals and protect cells from oxidative damage, which can contribute to its potential use as an antioxidant.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-dependent enzymes, the scavenging of free radicals, and the protection of cells from oxidative damage. This compound has also been shown to induce apoptosis in cancer cells and inhibit their growth, which can contribute to its potential use as an anticancer agent. In addition, this compound has been shown to selectively bind to metal ions and change its fluorescence properties, which can contribute to its potential use as a metal ion sensor.
实验室实验的优点和局限性
The advantages of using 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide in lab experiments include its ability to selectively bind to metal ions, its potential use as an anticancer agent and antioxidant, and its potential use as a metal ion sensor. The limitations of using this compound in lab experiments include its relatively low yield using current synthesis methods, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide, including the development of more efficient synthesis methods to increase yield and reduce potential toxicity, the investigation of its safety and efficacy in vivo, the exploration of its potential use as a water treatment agent, and the development of new applications for its metal ion chelating properties. Other future directions include the investigation of its potential use as a fluorescent probe for metal ions and the development of new derivatives with improved properties.
合成方法
The synthesis of 2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been reported using different methods, including the reaction of 2-hydroxybenzaldehyde and 2-pyridinecarboxaldehyde with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. Another method involves the reaction of 2-hydroxybenzaldehyde and 2-pyridinecarboxaldehyde with hydrazine hydrate, followed by the reaction with acetylacetone. The yield of this compound using these methods is reported to be around 60-70%.
科学研究应用
2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells by chelating metal ions. This compound has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage. In biochemistry, this compound has been investigated for its potential use as a metal ion sensor, as it has been shown to selectively bind to metal ions and change its fluorescence properties. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to remove heavy metal ions from water.
属性
IUPAC Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13-7-2-1-5-11(13)9-18-19-15(22)14(21)17-10-12-6-3-4-8-16-12/h1-9,20H,10H2,(H,17,21)(H,19,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDFGGVENWWLQQ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)

![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)




![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)